molecular formula C22H32N4 B14240788 1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- CAS No. 216101-03-0

1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)-

Cat. No.: B14240788
CAS No.: 216101-03-0
M. Wt: 352.5 g/mol
InChI Key: KERINLRKTNUNQO-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, which is a well-known chelating agent. The addition of phenylmethyl groups enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with diethyl oxalate to form a cyclic oxamide intermediate. This intermediate is then reduced to yield the desired macrocyclic compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are common to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metal complexes, which are used in applications such as magnetic resonance imaging (MRI) and radiopharmaceuticals .

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in medical imaging, where the compound can deliver metal ions to specific targets in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which enhance its chemical stability and ability to form complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

CAS No.

216101-03-0

Molecular Formula

C22H32N4

Molecular Weight

352.5 g/mol

IUPAC Name

1,4-dibenzyl-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-13-23-11-12-24-14-16-26(18-17-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2

InChI Key

KERINLRKTNUNQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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